molecular formula C10H18N2O4 B13629516 tert-Butyl ((3R,5S)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl)carbamate

tert-Butyl ((3R,5S)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl)carbamate

Cat. No.: B13629516
M. Wt: 230.26 g/mol
InChI Key: XYBDBDPPAQAHNV-NKWVEPMBSA-N
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Description

tert-butyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl]carbamate: is a chemical compound with the molecular formula C10H18N2O4 and a molecular weight of 230.26 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a hydroxymethyl group and a carbamate group. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl]carbamate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.

Major Products Formed:

  • Oxidation of the hydroxymethyl group forms a carboxylic acid derivative.
  • Reduction of the carbonyl group forms a hydroxyl-substituted pyrrolidine.
  • Substitution reactions yield various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules . It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its unique structure makes it a valuable tool for probing the active sites of enzymes.

Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved bioavailability.

Industry: In the pharmaceutical industry, tert-butyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl]carbamate is used in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it a versatile intermediate in drug development.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl]carbamate involves the hydrolysis of the carbamate group to release the active compound . This hydrolysis is catalyzed by enzymes such as esterases, which cleave the carbamate bond. The released compound can then interact with its molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl]carbamate is unique due to its pyrrolidine ring and hydroxymethyl substitution. This structure imparts specific reactivity and stability, making it suitable for various applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

tert-butyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl]carbamate

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-7-4-6(5-13)11-8(7)14/h6-7,13H,4-5H2,1-3H3,(H,11,14)(H,12,15)/t6-,7+/m0/s1

InChI Key

XYBDBDPPAQAHNV-NKWVEPMBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1=O)CO

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1=O)CO

Origin of Product

United States

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